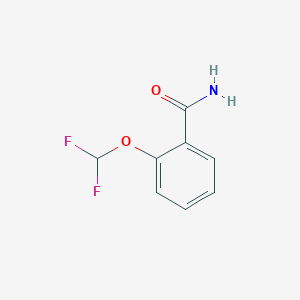

2-(Difluoromethoxy)benzamide

Descripción general

Descripción

2-(Difluoromethoxy)benzamide is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzamide typically involves the reaction of 2-(Difluoromethoxy)benzoic acid with ammonia or an amine under appropriate conditions. One common method includes the esterification of 2-(Difluoromethoxy)benzoic acid followed by amidation. For instance, 2-(Difluoromethoxy)benzoic acid can be dissolved in methanol with a catalytic amount of sulfuric acid and heated to reflux overnight to form the methyl ester. This ester can then be reacted with ammonia or an amine to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Difluoromethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while substitution reactions can produce a variety of substituted benzamides.

Aplicaciones Científicas De Investigación

Dopamine Receptor Ligands

- High-Affinity Ligands: Fluoroalkyl-substituted benzamides, including those with a difluoromethoxy group, have been studied for their high-affinity binding to CNS dopamine D2 receptors .

- Positron Emission Tomography (PET): These compounds, particularly fluoroalkylsalicylamides, show potential for in vivo PET studies due to their selective and high potency binding affinity for the D2 receptor .

Cyclic Nucleotide Phosphodiesterase Inhibitors

- Pharmaceutical Applications: Fluoroalkoxy-substituted benzamides are used in the pharmaceutical industry for producing medicaments .

- Preparation Process: These compounds are prepared by reacting compounds of formula II (where R1 and R2 are substituents and X is a leaving group) with amines R3-NH2 . The resulting compounds can be converted into salts or N-oxides .

Treatment of IRDS or ARDS

- Therapeutic Use: 3-(Cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)benzamide is used in compositions for treating Infant Respiratory Distress Syndrome (IRDS) or Acute Respiratory Distress Syndrome (ARDS) in mammals, including humans .

- Administration: Preparations containing this compound are administered 3 to 4 times daily for 2 to 4 days .

- Dosage: Preparations comprising 4 mg of N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-(difluoromethoxy)benzamide and 50 mg of phospholipids are administered six times at an interval of 6 hours via inhalation, intratracheally, or intrabronchially .

- Lung Surfactant Enhancement: The addition of 600 ⁇ g/kg or 6.0 mg/kg of N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide to lung surfactant improves Pa02 values .

Synthesis and Evaluation

- Synthesis of Substituted Benzamides: Various substituted benzamides, including 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, have been synthesized and evaluated as dopamine D2 receptor ligands .

- Claisen Rearrangement: The parent acids are synthesized via the Claisen rearrangement of appropriate O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid .

Additional Applications and Chemical Properties

- Fungicidal Applications: 1,2,4-oxadiazole derivatives containing difluoromethoxy groups have shown effective fungicidal applications in bisamide compounds .

- Chemical inertness: 2-(Difluoromethoxy)benzamide can be used as an organic plastic finish to provide chemical inertness .

- Other properties: water repellency, anti-sticking ability, friction resistance, and dielectric strength .

Table of Applications

| Application | Compound | Description |

|---|---|---|

| Dopamine Receptor Ligands | Fluoroalkyl-substituted benzamides | High-affinity binding to CNS dopamine D2 receptors; potential for PET studies |

| Phosphodiesterase Inhibitors | Fluoroalkoxy-substituted benzamides | Used in the pharmaceutical industry for producing medicaments |

| Treatment of IRDS/ARDS | 3-(Cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)benzamide | Used in compositions for treating Infant Respiratory Distress Syndrome (IRDS) or Acute Respiratory Distress Syndrome (ARDS); improves Pa02 values when added to lung surfactant |

| Fungicidal Applications | 1,2,4-oxadiazole derivatives | Effective fungicidal applications in bisamide compounds |

| Industrial Applications | This compound | Chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength |

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For instance, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

- 2-(Trifluoromethoxy)benzamide

- 2-(Methoxy)benzamide

- 2-(Chloromethoxy)benzamide

Comparison: 2-(Difluoromethoxy)benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. Compared to 2-(Trifluoromethoxy)benzamide, it has a different electronic and steric profile, affecting its reactivity and interactions with biological targets. The methoxy and chloromethoxy analogs also differ in their chemical behavior and applications, highlighting the importance of the difluoromethoxy group in modulating the compound’s properties .

Actividad Biológica

2-(Difluoromethoxy)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a benzamide core substituted with a difluoromethoxy group. This unique structure is believed to influence its interaction with various biological targets, enhancing its pharmacological profile.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 175.15 g/mol

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic activities, which can lead to various therapeutic effects. For example:

- Enzyme Inhibition : The difluoromethoxy group may enhance binding affinity to target enzymes, potentially leading to improved metabolic stability and selectivity.

- Receptor Modulation : The compound may also modulate receptor signaling pathways, affecting cellular responses.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Some studies have suggested that this compound exhibits antimicrobial activity against various pathogens.

- Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent, particularly in inhibiting tumor growth and metastasis.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its potential therapeutic applications.

Table 1: Summary of Biological Activities

Table 2: Mechanism Insights

| Mechanism Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to metabolism | |

| Receptor Modulation | Affects signaling pathways in immune cells |

Case Studies

-

Antimicrobial Activity Study :

A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting potential for development as an antimicrobial agent. -

Cancer Cell Line Study :

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability by approximately 50% at a concentration of 20 µM after 48 hours. This suggests a promising avenue for further anticancer research. -

Inflammation Model :

In an animal model of acute inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential utility in treating inflammatory diseases.

Propiedades

IUPAC Name |

2-(difluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUSBOGONMYVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623685 | |

| Record name | 2-(Difluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446267-36-3 | |

| Record name | 2-(Difluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.